molecular formula C26H40N6O7S2 B14200209 L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline CAS No. 872883-70-0

L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline

Cat. No.: B14200209
CAS No.: 872883-70-0
M. Wt: 612.8 g/mol
InChI Key: YJLCYYBJQAAGRS-RABCQHRBSA-N
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Description

L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline is a synthetic peptide composed of six amino acids: three L-proline and two L-cysteine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the L-cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide bonds between L-cysteine residues.

    Reduction: Conversion of disulfide bonds back to thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and folding.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of L-cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to target molecules. The cyclic structure of L-proline residues contributes to the rigidity and conformational stability of the peptide, influencing its biological activity.

Comparison with Similar Compounds

L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can be compared to other similar peptides, such as:

    L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-proline: A shorter peptide with similar properties but fewer proline residues.

    L-Prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline: Another variant with a different sequence that may exhibit distinct biological activities.

The uniqueness of this compound lies in its specific sequence and the presence of multiple L-proline and L-cysteine residues, which confer unique structural and functional properties.

Properties

CAS No.

872883-70-0

Molecular Formula

C26H40N6O7S2

Molecular Weight

612.8 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H40N6O7S2/c33-21(16(13-40)28-22(34)18-6-2-10-30(18)23(35)15-5-1-9-27-15)29-17(14-41)24(36)31-11-3-7-19(31)25(37)32-12-4-8-20(32)26(38)39/h15-20,27,40-41H,1-14H2,(H,28,34)(H,29,33)(H,38,39)/t15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

YJLCYYBJQAAGRS-RABCQHRBSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O

Origin of Product

United States

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